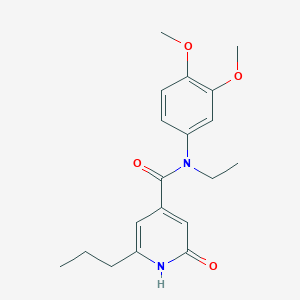
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide, commonly known as DPA-714, is a promising PET radioligand used for imaging neuroinflammation in various diseases. It belongs to the class of pyridinecarboxamides and has a molecular weight of 356.45 g/mol.
Mécanisme D'action
DPA-714 binds to the TSPO expressed on activated microglia and astrocytes, leading to the accumulation of the radioligand in the brain regions with neuroinflammation. The binding of DPA-714 to TSPO is thought to reflect the density and activation state of microglia and astrocytes, which are involved in the inflammatory response in the brain. DPA-714 PET imaging can provide a non-invasive and quantitative measure of neuroinflammation in various diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a high affinity for TSPO and to be selective for the peripheral benzodiazepine receptor subtype. It has a relatively long half-life in plasma and can cross the blood-brain barrier, allowing for PET imaging of neuroinflammation in the brain. DPA-714 has been well-tolerated in preclinical and clinical studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 PET imaging has several advantages over other imaging modalities for neuroinflammation. It provides a non-invasive and quantitative measure of neuroinflammation in vivo, allowing for longitudinal studies and evaluation of therapeutic interventions. DPA-714 has a relatively high affinity for TSPO and is selective for the peripheral benzodiazepine receptor subtype, which is highly expressed on activated microglia and astrocytes. However, DPA-714 PET imaging also has some limitations, including the need for specialized equipment and expertise, the high cost of the radioligand, and the limited availability of PET scanners.
Orientations Futures
For DPA-714 research include the development of new radioligands with improved pharmacokinetic properties and the investigation of the role of neuroinflammation in disease pathogenesis and progression. Additionally, the use of DPA-714 PET imaging in clinical trials of therapeutic interventions for neuroinflammatory diseases may provide valuable information about treatment efficacy and patient selection.
Méthodes De Synthèse
The synthesis of DPA-714 involves the reaction of 3,4-dimethoxybenzoyl chloride with ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxylate in the presence of triethylamine. The resulting product is then treated with ethylamine to yield DPA-714. The synthesis of DPA-714 is relatively simple and can be performed in a few steps with high yield.
Applications De Recherche Scientifique
DPA-714 is primarily used as a PET radioligand for imaging neuroinflammation in various diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. Neuroinflammation is a common feature of these diseases, and DPA-714 binds to the translocator protein (TSPO) expressed on activated microglia and astrocytes, which are associated with neuroinflammation. DPA-714 PET imaging can provide valuable information about the extent and severity of neuroinflammation in these diseases, which can aid in diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-7-14-10-13(11-18(22)20-14)19(23)21(6-2)15-8-9-16(24-3)17(12-15)25-4/h8-12H,5-7H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRXIRNYUSHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)N(CC)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)
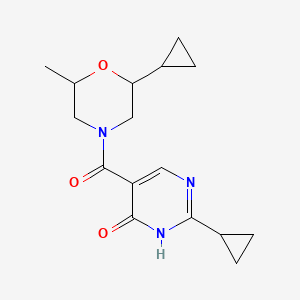
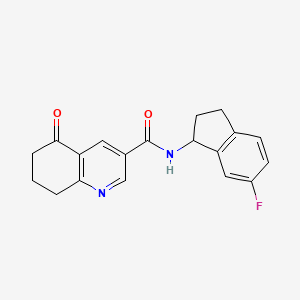
![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)
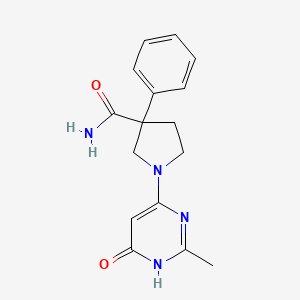
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
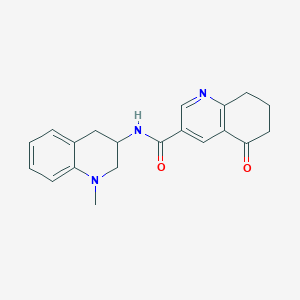

![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)
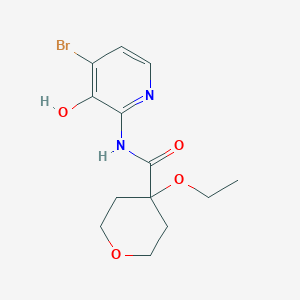
![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)